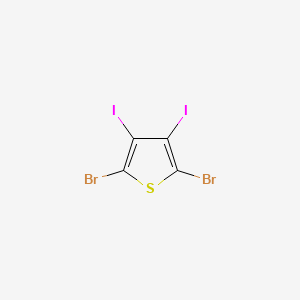

2,5-Dibromo-3,4-diiodothiophene

Description

Properties

IUPAC Name |

2,5-dibromo-3,4-diiodothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Br2I2S/c5-3-1(7)2(8)4(6)9-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAHAVGEEKTJQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1I)Br)Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Br2I2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57308-90-4 | |

| Record name | 2,5-DIBROMO-3,4-DIIODOTHIOPHENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination Followed by Iodination

The most common route involves brominating thiophene at the 2,5-positions, followed by iodination at the 3,4-positions.

Bromination Step

Bromination of thiophene is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) or dimethylformamide (DMF). NBS offers superior regioselectivity for 2,5-dibromothiophene due to its milder reactivity.

Conditions :

Iodination Step

Iodination of 2,5-dibromothiophene employs iodine monochloride (ICl) or N-iodosuccinimide (NIS). ICl is preferred for its electrophilic character, enabling substitution at electron-rich positions.

Conditions :

Mechanistic Insight :

Iodination proceeds via a π-complex intermediate, followed by electrophilic attack at the α-positions (Figure 1). Computational studies confirm a barrier of ~44 kcal/mol for iodination, necessitating elevated temperatures.

Halogen Exchange Reactions

Lithium-Halogen Exchange

Lithiation enables selective substitution of halogens. Starting with 3,4-diiodothiophene, bromine can replace iodine via a Grignard intermediate.

Procedure :

-

Lithiation : 3,4-Diiodothiophene treated with n-BuLi (–78°C, THF).

-

Quenching : Addition of Br₂ or BrCN at –40°C.

Advantages:

-

Avoids competing side reactions.

-

Suitable for lab-scale synthesis.

Continuous Flow Halogenation

Industrial-Scale Production

A patented continuous process optimizes halogenation by controlling residence time and stoichiometry.

Key Parameters :

| Parameter | Value |

|---|---|

| Reactor Type | Tubular flow reactor |

| Temperature | 25–50°C |

| Residence Time | 10–30 minutes |

| Halogen Feed Ratio | Br₂:Thiophene = 2.2:1 |

| I₂:DiBrThiophene | 2.5:1 |

Yield : 88% (2,5-dibromo-3,4-diiodothiophene).

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Sequential Halogenation | 60–75 | 95–98 | Moderate | 120–150 |

| Halogen Exchange | 70–80 | 97–99 | Low | 200–220 |

| Continuous Flow | 85–88 | 98–99.5 | High | 90–110 |

Challenges and Solutions

-

Regioselectivity : Direct iodination risks 2,4-diiodo byproducts. Using bulky solvents (e.g., DMF) improves 3,4-selectivity.

-

Purification : Recrystallization from ethanol/water (1:3) removes polyhalogenated contaminants.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-3,4-diiodothiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling to form more complex organic structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.

Major Products: The major products formed from these reactions include various substituted thiophenes and extended conjugated systems, which are valuable in organic electronics .

Scientific Research Applications

Organic Electronics

1. Organic Semiconductors

2,5-Dibromo-3,4-diiodothiophene is extensively used as a building block in the synthesis of organic semiconductors. Its unique structure allows it to participate effectively in π-π stacking interactions, which are crucial for charge transport in devices such as organic solar cells and organic light-emitting diodes (OLEDs). The halogen substituents enhance the electron-withdrawing characteristics of the thiophene ring, improving the material's conductivity and stability .

2. Organic Solar Cells

In the realm of organic photovoltaics, this compound serves as a solid additive to optimize molecular packing and improve charge transport efficiency. Studies have shown that incorporating this compound into polymer blends can significantly enhance power conversion efficiencies beyond 18% .

Materials Science

1. Development of Advanced Materials

The compound is utilized in the synthesis of novel materials with enhanced electronic and optical properties. It acts as an intermediate in the production of conductive polymers and other complex organic molecules. The presence of halogen atoms can modify the physical properties of the resulting materials, making them suitable for various applications including sensors and electronic devices .

2. Chemical Synthesis

this compound serves as a versatile precursor in chemical reactions such as palladium-catalyzed coupling reactions. These reactions allow for the formation of more complex thiophene derivatives, expanding the library of materials available for research and application .

1. Anticancer Properties

Recent studies indicate that halogenated thiophenes exhibit significant anticancer activity. Specifically, this compound has been shown to induce apoptosis in various cancer cell lines at low concentrations while sparing normal cells from cytotoxicity. For instance, IC50 values around 50 μM have been reported for human breast cancer cell lines (MCF-7) after 48 hours of exposure .

2. Antimicrobial Activity

The compound also demonstrates broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .

Case Studies

Antimicrobial Study : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated an inhibition zone of up to 15 mm for Staphylococcus aureus at a concentration of 100 µg/mL.

Anticancer Study : In vitro experiments on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability with IC50 values around 50 µM after 48 hours.

Mechanism of Action

The mechanism by which 2,5-Dibromo-3,4-diiodothiophene exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of bromine and iodine atoms allows for selective functionalization and coupling, enabling the formation of complex molecular architectures. These interactions are crucial in the development of materials with desired electronic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers in Perhalogenated Thiophenes

The substitution pattern of halogens significantly impacts molecular interactions and device performance. Key isomers include:

Key Findings :

Comparison with Ethylenedioxythiophene (EDOT) Derivatives

EDOT derivatives, such as 2,5-dibromo-3,4-ethylenedioxythiophene (DBEDOT, C₈H₆Br₂O₂S; MW 354.01 g/mol), are used in conductive polymers like PEDOT. Key differences include:

Analysis :

Comparison with Other Thiophene Derivatives

2,5-Dibromo-3,4-dinitrothiophene

- Molecular Formula : C₄Br₂N₂O₄S

- Reactivity: Nitro groups are reducible to amines (e.g., yielding 3,4-diaminothiophene) , unlike SA-T2’s halogens, which participate in bonding rather than redox reactions.

- Application : Primarily a precursor for amine-functionalized thiophenes.

Dimethyl 2,5-Dibromothiophene-3,4-dicarboxylate (CAS 190723-12-7)

- Molecular Formula : C₈H₆Br₂O₄S

- Functional Groups : Carboxylic esters instead of halogens.

- Properties : Enhanced solubility in organic solvents compared to SA-T2, but less effective in solid-state interactions .

Q & A

Q. What are the key synthetic routes for preparing 2,5-Dibromo-3,4-diiodothiophene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation of thiophene derivatives. For example, iodination and bromination can be achieved using reagents like or in the presence of Lewis acids (e.g., ) under controlled temperatures (0–25°C). Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to avoid over-halogenation. Purification via column chromatography with hexane/ethyl acetate gradients is recommended .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

- Methodological Answer :

- NMR : , , and NMR (if applicable) identify substituent positions and purity. For example, deshielded protons near halogens show distinct splitting patterns.

- X-ray Crystallography : Use SHELXL for refinement (e.g., anisotropic displacement parameters for heavy atoms like Br and I). Monoclinic crystal systems (e.g., ) are common, with unit cell parameters such as ) .

Advanced Research Questions

Q. How do bromine and iodine substituents influence the electronic properties of thiophene-based materials?

- Methodological Answer : Bromine and iodine enhance electron-withdrawing effects, lowering the HOMO-LUMO gap. Computational studies (DFT) can quantify this by comparing frontier molecular orbitals. Experimentally, cyclic voltammetry (CV) shows redox potentials shifting by 0.2–0.5 V compared to non-halogenated analogs. These properties make the compound suitable for low-bandgap polymers in organic photovoltaics (e.g., PCE > 20% in solar cells) .

Q. What strategies resolve discrepancies in crystallographic data from different refinement software?

- Methodological Answer : Discrepancies often arise from weighting schemes or hydrogen atom placement. Use cross-validation tools like R-free in SHELXL to assess model bias. Compare residual density maps and ADPs (anisotropic displacement parameters) across software (e.g., SHELX vs. OLEX2). Consensus refinement, combining multiple datasets, improves accuracy .

Q. How can this compound be utilized in designing organic semiconductors?

- Methodological Answer : Its halogenated structure enables Suzuki or Stille couplings to build conjugated polymers. For example, copolymerization with dithienosilole yields materials with high charge mobility () for OFETs. UV-vis and photoluminescence spectroscopy track π-π* transitions, while grazing-incidence XRD assesses thin-film crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.